molecular formula C5H4ClN3S B3045029 2-(Azidomethyl)-5-chlorothiophene CAS No. 1015434-04-4

2-(Azidomethyl)-5-chlorothiophene

Cat. No.: B3045029
CAS No.: 1015434-04-4
M. Wt: 173.62
InChI Key: UFUYOBONKKTXGP-UHFFFAOYSA-N
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Description

2-(Azidomethyl)-5-chlorothiophene is an organic compound that belongs to the class of azides and thiophenes It is characterized by the presence of an azidomethyl group (-CH2N3) and a chlorine atom attached to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azidomethyl)-5-chlorothiophene typically involves the introduction of the azidomethyl group to a chlorothiophene precursor. One common method is the nucleophilic substitution reaction where a chloromethyl group is replaced by an azidomethyl group. The reaction can be carried out using sodium azide (NaN3) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the explosive nature of azides.

Chemical Reactions Analysis

Types of Reactions

2-(Azidomethyl)-5-chlorothiophene can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.

    Cycloaddition Reactions: The azido group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

Common Reagents and Conditions

    Sodium Azide (NaN3): Used for introducing the azido group.

    Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): Solvents for nucleophilic substitution reactions.

    Hydrogen Gas (H2) and Catalysts: For reduction reactions.

Major Products

    Triazoles: Formed from cycloaddition reactions.

    Aminomethyl Derivatives: Formed from reduction reactions.

Scientific Research Applications

2-(Azidomethyl)-5-chlorothiophene has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Materials Science: Employed in the development of new materials with specific properties, such as polymers and coatings.

    Bioconjugation: Utilized in the modification of biomolecules for labeling and tracking purposes.

    Medicinal Chemistry: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.

Mechanism of Action

The mechanism of action of 2-(Azidomethyl)-5-chlorothiophene depends on the specific reaction it undergoes. In cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes to form triazoles. In reduction reactions, the azido group is converted to an amine group, which can then participate in further chemical transformations. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    2-(Azidomethyl)-5-bromothiophene: Similar structure but with a bromine atom instead of chlorine.

    2-(Azidomethyl)-5-iodothiophene: Similar structure but with an iodine atom instead of chlorine.

    2-(Azidomethyl)-5-methylthiophene: Similar structure but with a methyl group instead of chlorine.

Uniqueness

2-(Azidomethyl)-5-chlorothiophene is unique due to the presence of both an azido group and a chlorine atom on the thiophene ring. This combination imparts specific reactivity and properties that can be exploited in various chemical reactions and applications. The chlorine atom can act as a leaving group in substitution reactions, while the azido group can participate in cycloaddition and reduction reactions, making this compound versatile in synthetic chemistry.

Properties

IUPAC Name

2-(azidomethyl)-5-chlorothiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3S/c6-5-2-1-4(10-5)3-8-9-7/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUYOBONKKTXGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701299869
Record name 2-(Azidomethyl)-5-chlorothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701299869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015434-04-4
Record name 2-(Azidomethyl)-5-chlorothiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1015434-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Azidomethyl)-5-chlorothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701299869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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